5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate
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Overview
Description
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate is a heterocyclic compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a potential candidate for drug development.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular membranes, altering their permeability and leading to cell death in microbial organisms .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole
- 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol
- 5-(4-Methylphenyl)-2,4-quinazolinediamine
Uniqueness
5-(4-Methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate is unique due to its thiadiazole core, which imparts distinct chemical and biological properties. Compared to other similar compounds, it exhibits a broader range of biological activities and can be used in diverse applications, from drug development to materials science .
Properties
CAS No. |
26229-05-0 |
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Molecular Formula |
C15H12N2S2 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-phenyl-1,3,4-thiadiazol-4-ium-2-thiolate |
InChI |
InChI=1S/C15H12N2S2/c1-11-7-9-12(10-8-11)14-17(16-15(18)19-14)13-5-3-2-4-6-13/h2-10H,1H3 |
InChI Key |
YTYDICCCFWJOCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=[N+](N=C(S2)[S-])C3=CC=CC=C3 |
Origin of Product |
United States |
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